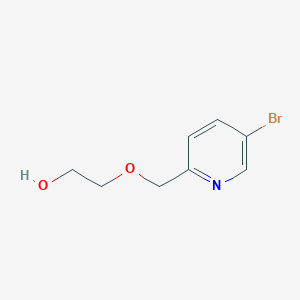
2-((5-Bromopyridin-2-yl)methoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromopyridin-2-yl)methoxy)ethanol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethoxy group linked to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyridin-2-yl)methoxy)ethanol typically involves the reaction of 5-bromopyridine-2-methanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-bromopyridine-2-methanol
Reagent: Ethylene oxide
Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyridin-2-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2-((5-bromopyridin-2-yl)methoxy)acetaldehyde or 2-((5-bromopyridin-2-yl)methoxy)acetic acid.
Reduction: Formation of 2-((5-pyridin-2-yl)methoxy)ethanol.
Substitution: Formation of 2-((5-substituted-pyridin-2-yl)methoxy)ethanol derivatives.
Scientific Research Applications
2-((5-Bromopyridin-2-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromopyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-methanol: Similar structure but lacks the ethoxy group.
2-(5-Bromopyridin-2-yl)ethanol: Similar structure but lacks the methoxy group.
5-Bromo-2-methoxypyridine: Similar structure but lacks the ethoxy group.
Uniqueness
2-((5-Bromopyridin-2-yl)methoxy)ethanol is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-[(5-bromopyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-1-2-8(10-5-7)6-12-4-3-11/h1-2,5,11H,3-4,6H2 |
InChI Key |
YYCMJYWLVHYVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















